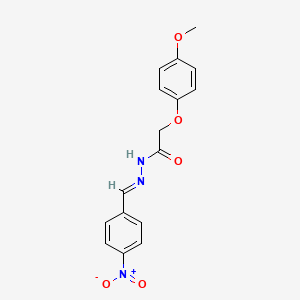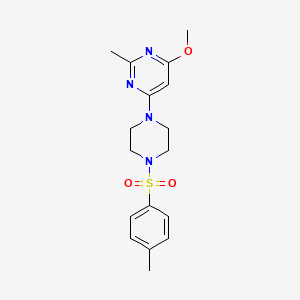![molecular formula C16H14ClFN2OS2 B2702450 1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone CAS No. 851803-00-4](/img/structure/B2702450.png)
1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a chlorofluorophenyl group, a thiophenyl group, and an imidazole group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core imidazole ring, followed by the addition of the chlorofluorophenyl and thiophenyl groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its formula. It would have a central imidazole ring, with the chlorofluorophenyl and thiophenyl groups attached at specific positions .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the chlorofluorophenyl group could undergo nucleophilic aromatic substitution reactions, while the imidazole ring could participate in various acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, it would likely be a solid at room temperature, and its solubility in water and other solvents would depend on the specific functional groups present .Wissenschaftliche Forschungsanwendungen
Catalyst and Solvent-Free Synthesis Applications
This compound has been utilized in catalyst- and solvent-free synthesis methods. For instance, it plays a role in the regioselective synthesis of certain heterocyclic amides, such as (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone. These processes involve microwave-assisted Fries rearrangements and are significant for their eco-friendly and efficient nature. Theoretical studies, including density functional theory (DFT) calculations, further explore these synthetic processes, highlighting the compound's utility in organic synthesis (Moreno-Fuquen et al., 2019).
Structural Chemistry and Crystallography
The compound is significant in the field of structural chemistry and crystallography. Studies have focused on the synthesis and crystal structure of similar compounds, emphasizing their biological activities, such as antibacterial and antifungal properties. These studies contribute to our understanding of the structural aspects of heterocyclic compounds and their potential applications in pharmaceuticals (Nagaraju et al., 2018).
Formulation Development for Poorly Water-Soluble Compounds
This compound has been instrumental in the development of formulations for poorly water-soluble compounds. Research has been conducted to increase in vivo exposure of similar compounds, thereby enhancing their efficacy in medical applications. Such studies are crucial for the pharmaceutical industry, particularly in the development of new drugs and therapeutic agents (Burton et al., 2012).
Materials Science: Polyimides and Thin-Film Transistors
In the realm of materials science, this compound is relevant for the synthesis of transparent aromatic polyimides with high refractive indices, small birefringence, and good thermomechanical stability. These materials are used in applications like thin-film transistors and organic light-emitting transistors (OLETs), demonstrating the compound's significance in advanced material technologies (Tapaswi et al., 2015).
Antibacterial Activity Studies
The compound is also relevant in studies exploring antibacterial activities. Novel compounds synthesized from similar structures have been characterized and assessed for their antibacterial efficacy, contributing to the search for new antimicrobial agents (Shahana & Yardily, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2OS2/c17-13-4-1-5-14(18)12(13)10-23-16-19-6-7-20(16)15(21)9-11-3-2-8-22-11/h1-5,8H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAWNQJQYVTQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

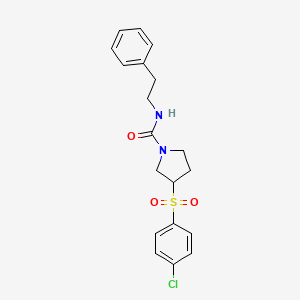
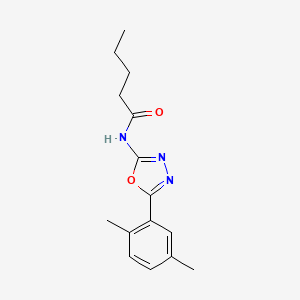
![2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2702370.png)
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2702372.png)
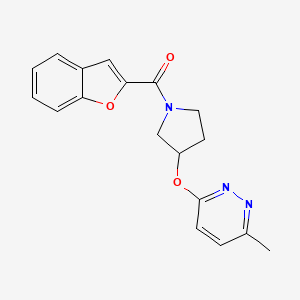
![phenyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B2702376.png)
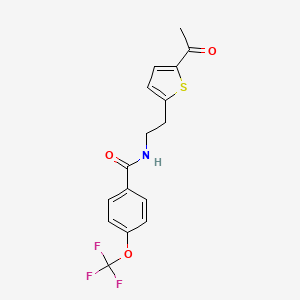
![4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2702378.png)
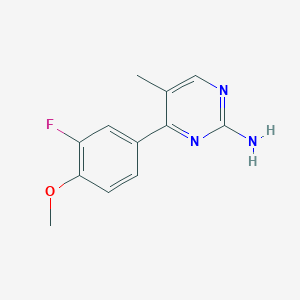
![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanesulfonyl chloride](/img/structure/B2702380.png)
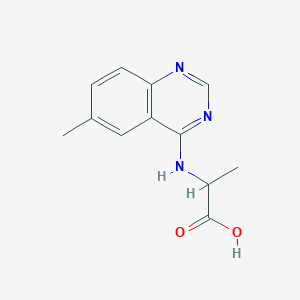
![N-(thiophen-2-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2702387.png)
